molecular formula C8H4N2OS B1320815 4-Hydroxybenzo[d]thiazole-2-carbonitrile CAS No. 7267-31-4

4-Hydroxybenzo[d]thiazole-2-carbonitrile

Cat. No. B1320815
CAS RN: 7267-31-4
M. Wt: 176.2 g/mol
InChI Key: OYTOVORTBXNLBB-UHFFFAOYSA-N
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Description

4-Hydroxybenzo[d]thiazole-2-carbonitrile is a compound that belongs to the class of organic compounds known as benzothiazoles. These are organic compounds containing a benzene ring fused to a thiazole ring. Thiazole is a five-membered ring with one sulfur atom and one nitrogen atom. The carbonitrile group attached to the thiazole ring indicates the presence of a nitrile group (−C≡N) linked to the carbon atom at the second position of the thiazole ring.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been reported in various studies. For instance, a catalyst-free synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives was achieved through a four-component reaction in water at ambient temperature . Another study reported the synthesis of benzo[b][1,4]thiazine-4-carbonitrile using a one-pot green synthesis under solvent-free conditions, catalyzed by Iron(III) fluoride and microwave irradiation . These methods highlight the potential for environmentally friendly and efficient synthesis routes for benzothiazole carbonitriles.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the structure of benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)-4-carbonitrile was established using high-resolution mass spectrometry, NMR, and IR spectroscopy . Similarly, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallographic studies . These studies demonstrate the importance of advanced analytical techniques in determining the precise molecular structure of benzothiazole carbonitriles.

Chemical Reactions Analysis

Benzothiazole carbonitriles can participate in various chemical reactions due to the presence of reactive functional groups. The electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile was investigated, revealing its potential to form sigma-complexes and undergo nucleophilic addition reactions . Although not directly related to this compound, this study provides insight into the reactivity of similar electron-deficient heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole carbonitriles are influenced by their molecular structure. The presence of electron-withdrawing groups such as the nitrile and nitro groups can significantly affect properties like solubility, melting point, and reactivity. While the specific properties of this compound are not detailed in the provided papers, the studies on related compounds suggest that these properties can be tailored through synthetic modifications .

Scientific Research Applications

Green Synthesis Methods

4-Hydroxybenzo[d]thiazole-2-carbonitrile has been studied for its potential in green chemistry synthesis methods. One notable study involves its use in the Iron-catalyzed microwave-promoted synthesis of benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions. This method emphasizes environmentally friendly protocols with a simple and efficient synthesis process (Balwe, Shinde, & Jeong, 2016).

Cytotoxicity Evaluation in Cancer Research

Thiazole derivatives obtained from this compound have been synthesized and evaluated for cytotoxicity against various cancer cell lines. These studies offer insights into the potential therapeutic applications of these compounds in oncology (Mohareb, Abdallah, & Ahmed, 2017).

Antiviral Applications

Compounds derived from this compound have been explored for antiviral applications, specifically targeting SARS-CoV-2 main protease (Mpro) and potential anti-COVID-19 activity. This line of research is significant for developing new therapeutic agents against emerging viral diseases (Mohareb & Abdo, 2021).

Analytical Chemistry and Structural Studies

The compound has been used in studies focusing on analytical chemistry and structural analysis. For instance, the investigation of molecular structures and interactions using methods like X-ray crystallography provides valuable information about the chemical properties and potential applications of the compound in various fields (Würfel, Görls, Weiss, & Beckert, 2013).

Industrial and Environmental Applications

This compound derivatives have been studied for their potential in industrial applications, such as the production of 4-Hydroxybenzoate from bio-based substrates. This research is crucial for developing more sustainable production methods for aromatic compounds used widely in industry (Lenzen et al., 2019).

Mechanism of Action

The mechanism of action of thiazoles is largely dependent on their molecular structure. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Safety and Hazards

The safety and hazards associated with “4-Hydroxybenzo[d]thiazole-2-carbonitrile” are not explicitly mentioned in the search results. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

Thiazoles, including “4-Hydroxybenzo[d]thiazole-2-carbonitrile”, have a wide range of biological activities, making them a promising area for future research . The development of new synthetic approaches and the exploration of their biological activities could lead to the discovery of novel therapeutics .

properties

IUPAC Name

4-hydroxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2OS/c9-4-7-10-8-5(11)2-1-3-6(8)12-7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTOVORTBXNLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611565
Record name 4-Hydroxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7267-31-4
Record name 4-Hydroxy-2-benzothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7267-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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